molecular formula C16H18N4O2S2 B12197942 2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide

2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12197942
M. Wt: 362.5 g/mol
InChI Key: SCFLFUQCXDHJRC-UHFFFAOYSA-N
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Description

2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole and thiazole rings, followed by their coupling to form the final product.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Thiazole Ring: This step involves the cyclization of a thiourea derivative with a halogenated ketone or aldehyde.

    Coupling Reaction: The final step involves the coupling of the oxadiazole and thiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide is unique due to its combination of oxadiazole, thiazole, and thiophene rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-ethyl-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C16H18N4O2S2/c1-4-10(5-2)14(21)19-16-17-9(3)12(24-16)15-18-13(20-22-15)11-7-6-8-23-11/h6-8,10H,4-5H2,1-3H3,(H,17,19,21)

InChI Key

SCFLFUQCXDHJRC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CS3)C

Origin of Product

United States

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